molecular formula C23H27NO2 B13740883 N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German] CAS No. 6606-16-2

N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]

Cat. No.: B13740883
CAS No.: 6606-16-2
M. Wt: 349.5 g/mol
InChI Key: HDVCAVADDPJAAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester is a synthetic organic compound with a complex molecular structure combining a norgranatanol backbone, a methyl group substitution, and a diphenylacetyl ester moiety. Its systematic name reflects the esterification of the hydroxyl group at the 3-position of the norgranatanol core with diphenylacetic acid, further modified by an N-methyl group.

Properties

CAS No.

6606-16-2

Molecular Formula

C23H27NO2

Molecular Weight

349.5 g/mol

IUPAC Name

(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2,2-diphenylacetate

InChI

InChI=1S/C23H27NO2/c1-24-19-13-8-14-20(24)16-21(15-19)26-23(25)22(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-7,9-12,19-22H,8,13-16H2,1H3

InChI Key

HDVCAVADDPJAAK-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCCC1CC(C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester typically involves the following key steps:

Each step requires careful control of reaction conditions to ensure regioselectivity and high purity.

Esterification of Norgranatan-3-ol with Diphenylacetic Acid

The esterification step is commonly carried out by reacting the 3-hydroxy group of norgranatan-3-ol with diphenylacetyl chloride or diphenylacetic acid activated by coupling agents such as dicyclohexylcarbodiimide (DCC) or using acid chlorides under mild base catalysis.

Parameter Typical Conditions Notes
Reactants Norgranatan-3-ol + Diphenylacetyl chloride or activated acid derivative Purity of reactants critical
Solvent Dichloromethane, tetrahydrofuran (THF), or chloroform Non-protic solvents preferred
Catalyst/Base Pyridine, triethylamine Scavenges HCl formed
Temperature 0 to 25 °C Avoids side reactions
Reaction Time 2–6 hours Monitored by TLC or HPLC
Workup Aqueous wash, drying over MgSO4, concentration Purification by recrystallization or chromatography

N-Methylation of Norgranatan Amine

N-Methylation is typically achieved by reductive amination or alkylation methods:

  • Reductive amination : Reacting the norgranatan amine with formaldehyde or methyl iodide followed by reduction with sodium cyanoborohydride.
  • Direct methylation : Using methylating agents such as methyl p-toluenesulfonate or methyl iodide under controlled conditions.

The reaction conditions must minimize over-alkylation and preserve the integrity of the norgranatan ring.

Representative Patent-Based Synthesis Approaches

Data Table: Comparative Preparation Parameters

Step Reagents / Catalysts Conditions (Temp, Pressure) Yield / Purity Notes Source / Reference
N-Methylation Methyl p-toluenesulfonate, acetonitrile 30 °C, 2-6 hours High purity, minimized side reactions US8163903B2
Esterification Diphenylacetyl chloride, pyridine, DCM 0-25 °C, 4 hours High yield, clean ester formation General organic synthesis
Amine Functionalization Dimethylamine, ethyl acetate, sodium ethylate, sodium tert-butoxide 30-70 °C, 10-60 bar, 1-4 hours Efficient one-pot synthesis CN103833565B
In situ aldehyde use 3,3-dimethylbutyraldehyde dimethyl acetal, Pd/C catalyst Ambient to 80 °C, hydrogenation Economical, avoids isolation step EP1620458B1

Chemical Reactions Analysis

Types of Reactions

N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the active components, which then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key analogs include nitrosoamines, methyl esters, and bicyclic amine derivatives, as outlined below.

Table 1: Key Properties of Related Compounds

Compound Name CAS Number Core Structure Functional Groups Notable Properties
N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester Not listed Bicyclic amine Diphenylacetyl ester, N-methyl Hypothesized ester stability
Methanamine, N-methyl-N-nitroso- 62-75-9 Methanamine Nitroso, methyl Carcinogenic; regulated by EPA
Ethanamine, N-methyl-N-nitroso- 10595-95-6 Ethanamine Nitroso, methyl High aqueous solubility (73613 µg/L)
Nitrosomorpholine 59-89-2 Morpholine Nitroso Environmental persistence

Structural and Functional Comparisons

  • Nitrosoamine Derivatives: Compounds like Methanamine, N-methyl-N-nitroso- (CAS 62-75-9) and Nitrosomorpholine (CAS 59-89-2) share the nitroso functional group but differ fundamentally in backbone structure. These nitrosoamines are well-documented carcinogens with strict EPA regulations . In contrast, the diphenylacetyl ester group in the target compound likely reduces reactivity and toxicity, favoring stability over bioactivity.
  • Methyl Esters: Methyl esters (Table 3 in IC-AMCE 2023) typically exhibit moderate polarity and volatility.
  • Bicyclic Amine Derivatives: N-Methyl-norgranatan-3-ol derivatives are rare in literature. However, granatanol esters (e.g., atropine derivatives) are known for anticholinergic effects. The diphenylacetyl substitution may introduce steric hindrance, altering receptor binding compared to simpler esters.

Environmental and Regulatory Considerations

  • EPA-Regulated Compounds: Methanamine, N-methyl-N-nitroso- (CAS 62-75-9) has stringent STORET parameters, including soil and water contamination limits (e.g., 30173: 1.73 mg/kg in soil) .
  • Persistence and Bioaccumulation : Nitrosomorpholine (CAS 59-89-2) is persistent in aquatic systems, while methyl esters are more biodegradable. The diphenylacetyl group’s aromaticity could increase environmental persistence, though experimental data are lacking.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester to minimize impurities?

  • Methodology : Utilize stepwise purification techniques such as column chromatography and recrystallization, guided by thin-layer chromatography (TLC) for intermediate analysis . For final purity validation (>98%), employ HPLC-UV with a reverse-phase C18 column and phosphate buffer/methanol mobile phase, as described in fluoxetine synthesis protocols . Monitor reaction conditions (e.g., temperature, solvent polarity) to suppress side reactions.

Q. What analytical techniques are recommended for characterizing this compound’s structural integrity?

  • Methodology : Combine 1H^1H- and 13C^{13}C-NMR spectroscopy (in DMSO-d6 or CDCl3) to confirm stereochemistry and functional groups . Validate molecular weight via electron-impact mass spectrometry (EI-MS) with fragmentation pattern analysis . Cross-reference with HPLC retention times under standardized conditions (e.g., 230 nm UV detection) .

Q. How should the compound be stored to ensure long-term stability?

  • Methodology : Store as a crystalline solid at -20°C in airtight, light-protected containers. Stability assessments (>5 years) should include periodic HPLC-UV analysis to detect degradation products, as demonstrated for structurally related reference standards .

Advanced Research Questions

Q. What experimental approaches can resolve contradictions in reported bioactivity data for this compound?

  • Methodology : Conduct dose-response studies across multiple in vitro assays (e.g., receptor-binding assays, enzyme inhibition) to isolate confounding variables. Use statistical tools like ANOVA to compare datasets and identify outliers. Cross-validate findings with isotopic labeling (e.g., deuterated analogs) to trace metabolic interference .

Q. How can researchers design experiments to elucidate the compound’s metabolic pathways?

  • Methodology : Employ LC-MS/MS with isotopically labeled internal standards (e.g., 13C^{13}C- or 15N^{15}N-analogs) to track metabolites in hepatic microsomal incubations . Pair with molecular docking simulations to predict enzyme-binding sites (e.g., cytochrome P450 isoforms) and validate via site-directed mutagenesis .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies?

  • Methodology : Implement rigorous quality control (QC) protocols:

  • Pre-screen raw materials (e.g., diphenylacetyl chloride) via 1H^1H-NMR for purity.
  • Standardize reaction quenching and workup procedures to minimize residual solvents.
  • Use orthogonal analytical methods (NMR, HPLC, MS) for batch certification .

Q. How can advanced spectroscopic techniques clarify conflicting stereochemical assignments?

  • Methodology : Apply 2D NMR techniques (e.g., NOESY, HSQC) to resolve spatial proximities and coupling constants. For unresolved cases, crystallize the compound and perform X-ray diffraction analysis. Compare experimental data with computational models (DFT-based NMR chemical shift predictions) .

Data Analysis and Interpretation

Q. What statistical frameworks are suitable for analyzing dose-dependent toxicity data?

  • Methodology : Use nonlinear regression (e.g., Hill equation) to model EC50/IC50 values. Apply Bayesian hierarchical models to account for inter-experimental variability. For threshold determination, leverage benchmark dose (BMD) software (e.g., EPA’s BMDS) .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy studies?

  • Methodology : Re-evaluate in vitro assay conditions (e.g., protein binding, pH) for physiological relevance. Perform pharmacokinetic profiling (e.g., plasma protein binding, bioavailability) to identify bioavailability barriers. Use species-specific metabolic models (e.g., humanized liver mice) to bridge gaps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.